

A Comparative Analysis of LRRK2 Inhibitors: CZC-25146 vs. CZC-54252

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Compound of Interest

Compound Name: CZC-25146 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, CZC-25146 and CZC-54252. The data presented is compiled from publicly available research to assist in the evaluation of these compounds for neurodegenerative disease research, particularly Parkinson's Disease.

Introduction

Mutations in the LRRK2 gene, especially the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease. This has made the LRRK2 kinase a prime therapeutic target. CZC-25146 and CZC-54252 are two small molecule inhibitors developed to target LRRK2 kinase activity. This guide offers a head-to-head comparison of their performance based on available experimental data.

Data Presentation In Vitro Potency and Efficacy

Both compounds demonstrate high potency against wild-type LRRK2 and the pathogenic G2019S mutant. The following table summarizes their half-maximal inhibitory concentrations (IC50) from in vitro kinase assays and their half-maximal effective concentrations (EC50) in cellular assays of neuronal injury.



Compound	Target	IC50 (nM)	Cellular Assay	EC50 (nM)
CZC-25146	Wild-Type LRRK2	4.76[1][2][3][4][5]	Attenuation of G2019S LRRK2- induced neuronal injury in human neurons	~4
G2019S LRRK2	6.87[1][2][3][4]	Attenuation of G2019S LRRK2- mediated toxicity in rodent neurons	~100[5]	
CZC-54252	Wild-Type LRRK2	1.28[6][7][8][9]	Attenuation of G2019S LRRK2- induced neuronal injury in human neurons	~1[6][7][8]
G2019S LRRK2	1.85[6][7][8][9]			

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity. While both compounds are potent LRRK2 inhibitors, their off-target profiles differ.

Compound	Number of Off-Target Kinases Inhibited	Known Off-Target Kinases
CZC-25146	5[1]	PLK4, GAK, TNK1, CAMKK2, PIP4K2C[1][2][4][10]
CZC-54252	10[1][10]	Not specified in available results

Mandatory Visualization LRRK2 Signaling Pathway and Point of Inhibition

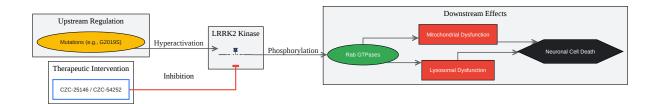




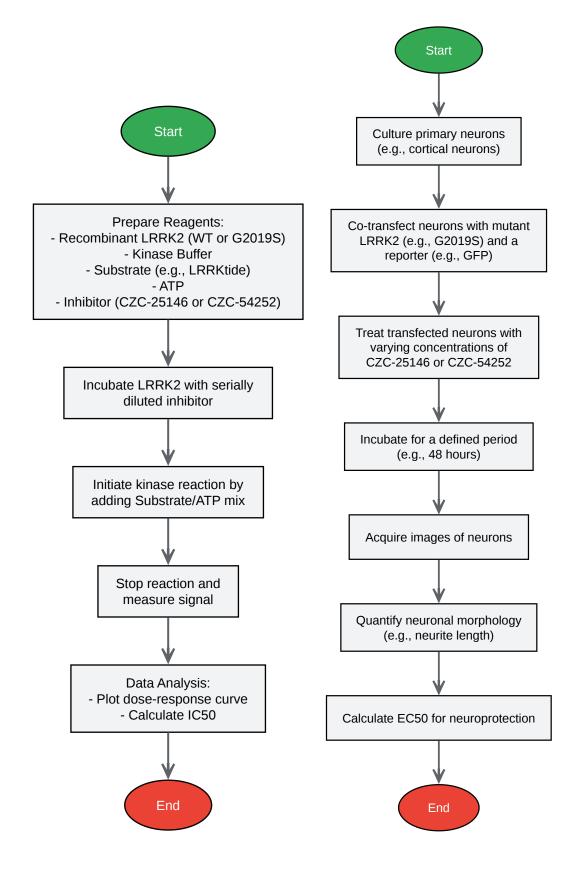


Mutant LRRK2 exhibits increased kinase activity, leading to the phosphorylation of downstream substrates such as Rab GTPases. This hyperactivation is linked to lysosomal and mitochondrial dysfunction, ultimately contributing to neuronal cell death. CZC-25146 and CZC-54252 act by competitively binding to the ATP-binding pocket of LRRK2, thereby inhibiting its kinase function and downstream pathological effects.









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